

Physical and chemical properties of 2-(Bromomethyl)-6-chloropyridine

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Compound of Interest

Compound Name: 2-(Bromomethyl)-6-chloropyridine

Cat. No.: B1289092

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An In-Depth Technical Guide to 2-(Bromomethyl)-6-chloropyridine

This guide provides a comprehensive technical overview of **2-(Bromomethyl)-6-chloropyridine**, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will delve into its core physicochemical properties, reactivity, synthetic utility, and safety protocols, offering field-proven insights grounded in authoritative data.

Introduction and Strategic Importance

2-(Bromomethyl)-6-chloropyridine (CAS No: 63763-79-1) is a disubstituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The pyridine ring is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs due to its ability to engage in hydrogen bonding and $\pi-\pi$ stacking interactions with biological targets, thereby enhancing pharmacokinetic properties.^{[1][2]} The strategic placement of a reactive bromomethyl group and a chloro substituent makes this compound a versatile intermediate for introducing the 6-chloropyridin-2-ylmethyl moiety into a target molecule, a common strategy in the design of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **2-(Bromomethyl)-6-chloropyridine** are summarized below.

Physical and Chemical Properties

The key physical and chemical identifiers for this compound are presented in Table 1.

Property	Value	Source(s)
CAS Number	63763-79-1	[3] [4]
Molecular Formula	C ₆ H ₅ BrCIN	[3]
Molecular Weight	206.47 g/mol	[3]
Appearance	Solid (form may vary)	N/A
Melting Point	Data not consistently available; related compounds like 2- Bromo-6-chloropyridine melt at 87-91 °C	N/A
SMILES	C1=CC(=NC(=C1)Cl)CBr	[3]
InChI Key	Data not available for the specific compound	N/A

Spectroscopic Characterization

While specific spectra for this exact compound are not publicly indexed, an experienced chemist can reliably predict its spectroscopic signature based on its structure. This predictive analysis is crucial for reaction monitoring and quality control.

- ¹H NMR (Proton NMR): The proton spectrum is expected to show two distinct regions.
 - Aromatic Region (approx. 7.2-7.8 ppm): Three protons on the pyridine ring will appear as a set of multiplets (likely a doublet, a triplet, and another doublet), characteristic of a 2,6-disubstituted pyridine system.
 - Aliphatic Region (approx. 4.5 ppm): A sharp singlet integrating to two protons will be observed for the methylene (-CH₂-) protons of the bromomethyl group. Its downfield shift is due to the deshielding effect of the adjacent bromine atom.

- ^{13}C NMR (Carbon NMR): The carbon spectrum should display six distinct signals.
 - Aromatic Carbons (approx. 120-160 ppm): Five signals corresponding to the carbons of the pyridine ring. The carbons directly bonded to the electronegative chlorine and nitrogen atoms will be the most downfield.
 - Aliphatic Carbon (approx. 30-35 ppm): One signal for the methylene carbon (-CH₂-Br), shifted downfield by the attached bromine.
- IR (Infrared) Spectroscopy: Key vibrational modes provide functional group confirmation.
 - C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.[\[5\]](#)[\[6\]](#)
 - C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.[\[5\]](#)[\[6\]](#)
 - C=N and C=C stretch (aromatic ring): A series of sharp peaks in the 1400-1600 cm⁻¹ region confirms the pyridine ring.[\[5\]](#)[\[7\]](#)
 - C-Br stretch: A strong absorption in the fingerprint region, typically around 600-700 cm⁻¹.
- Mass Spectrometry (MS): Electron-impact mass spectrometry would show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~1:1) and chlorine (³⁵Cl and ³⁷Cl are ~3:1), the molecular ion will appear as a cluster of peaks (M, M+2, M+4), which is a definitive signature for compounds containing one bromine and one chlorine atom. The base peak would likely result from the loss of the bromine radical ($\cdot\text{Br}$) to form a stable pyridyl-methyl carbocation.

Chemical Reactivity and Synthetic Applications

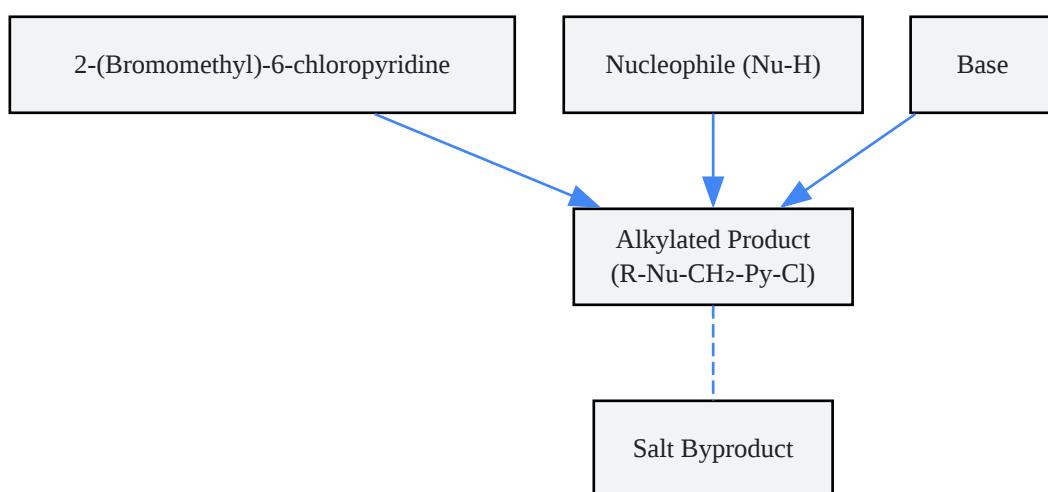
The synthetic utility of **2-(Bromomethyl)-6-chloropyridine** stems from its well-defined reactive sites. The bromomethyl group serves as a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions.

Caption: Key reactive sites for nucleophilic substitution.

This reactivity is harnessed to append the pyridyl moiety onto various scaffolds. It readily reacts with a wide range of nucleophiles, including:

- Amines (N-alkylation): To form secondary or tertiary amines.
- Alcohols/Phenols (O-alkylation): To synthesize ethers.
- Thiols (S-alkylation): To produce thioethers.
- Carbanions: To form new carbon-carbon bonds.

The causality behind this high reactivity lies in the stability of the bromide leaving group and the benzylic-like nature of the methylene carbon, which stabilizes the transition state of an S_N2 reaction.



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Caption: General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis

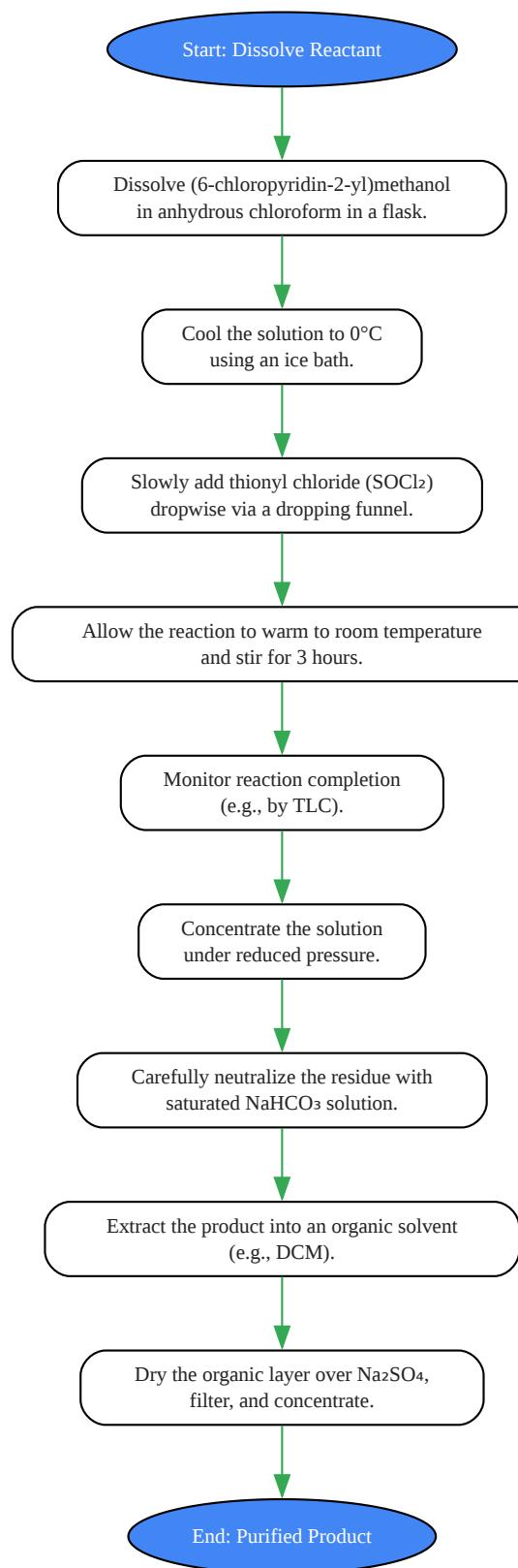
The synthesis of **2-(Bromomethyl)-6-chloropyridine** is typically achieved via the halogenation of the corresponding alcohol, 2-(Hydroxymethyl)-6-chloropyridine. The use of a strong halogenating agent like thionyl chloride or phosphorus tribromide is common. A representative protocol using thionyl chloride for a similar transformation is described below.[8]

Disclaimer: This protocol is illustrative and must be adapted and performed by qualified personnel with appropriate risk assessments in a controlled laboratory environment.

Materials and Equipment

- (6-chloropyridin-2-yl)methanol
- Thionyl chloride (SOCl_2)
- Anhydrous chloroform (CHCl_3) or Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask with magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator

Step-by-Step Procedure

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Caption: Synthesis workflow for halogenation of the precursor alcohol.

- Reaction Setup: Dissolve (6-chloropyridin-2-yl)methanol (1.0 eq) in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.
- Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
- Addition of Reagent: Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred solution. Causality Note: This addition must be slow and controlled as the reaction is exothermic and releases HCl gas.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
- Work-up: Once the reaction is complete (monitored by TLC), carefully concentrate the reaction mixture using a rotary evaporator to remove excess SOCl_2 and solvent.
- Neutralization: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the residue until gas evolution ceases and the pH is neutral or slightly basic. Trustworthiness Check: This step quenches any remaining acid and is critical for safe handling and preventing product degradation.
- Extraction: Extract the aqueous layer with dichloromethane (3x volumes). Combine the organic layers.
- Drying and Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **2-(Bromomethyl)-6-chloropyridine**, which can be purified further by column chromatography or recrystallization if necessary.

Safety, Handling, and Storage

2-(Bromomethyl)-6-chloropyridine is a reactive chemical intermediate and must be handled with appropriate precautions.

- Hazard Identification: Based on data for structurally related compounds, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.^[9] It may also cause respiratory irritation.^[9]

- Personal Protective Equipment (PPE):
 - Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.^[9] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

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